tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate
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Overview
Description
tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a nitro group, and an oxoindoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate typically involves the nitration of an indoline derivative followed by esterification. One common method starts with the nitration of 2-oxoindoline using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-2-oxoindoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification steps to enhance yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: 5-amino-2-oxoindoline-1-carboxylate.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-2-oxoindoline-1-carboxylic acid
Scientific Research Applications
tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex indole derivatives.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives .
Mechanism of Action
The mechanism of action of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the indoline core can mimic natural substrates or ligands .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-amino-2-oxoindoline-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl 5-bromo-2-oxoindoline-1-carboxylate: Contains a bromine atom at the 5-position instead of a nitro group.
tert-Butyl 5-methyl-2-oxoindoline-1-carboxylate: Features a methyl group at the 5-position
Uniqueness
tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group, which confer distinct reactivity and stability. The nitro group allows for further functionalization through reduction or substitution, while the tert-butyl ester provides protection for the carboxyl group during synthetic transformations .
Properties
IUPAC Name |
tert-butyl 5-nitro-2-oxo-3H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLYBHQMWDCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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